3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride
Description
3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a sulfonyl chloride group (-SO₂Cl) at position 1, a fluorine atom at position 2, and a difluoromethoxy (-OCF₂H) group at position 3 on the benzene ring. Its molecular formula is C₇H₄ClF₃O₃S, with a molecular weight of ~260.63 g/mol (calculated from structural analogs in and ). This compound is used in organic synthesis, particularly in pharmaceuticals, where sulfonyl chlorides serve as intermediates for sulfonamide formation. The electron-withdrawing fluorine and difluoromethoxy substituents enhance its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules with specific electronic and steric properties .
Properties
Molecular Formula |
C7H4ClF3O3S |
|---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)5-3-1-2-4(6(5)9)14-7(10)11/h1-3,7H |
InChI Key |
NFAIMCKNYUARPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Regiochemical Considerations:
- The difluoromethoxy group (-OCF₂H) is meta-directing, while fluorine (-F) is ortho/para-directing. Their combined effects guide the sulfonyl chloride to position 1.
- Steric and electronic factors necessitate precise temperature control (e.g., 0–5°C for electrophilic substitutions).
Stepwise Preparation Methods
Substrate Functionalization
Starting Material : 3-Hydroxy-2-fluorobenzene
- Difluoromethoxy Introduction :
- React with ClCF₂O or (Diethylamino)sulfur trifluoride (DAST) to replace the hydroxyl group with -OCF₂H.
- Conditions : Anhydrous solvent (e.g., DCM), 0°C to room temperature.
Chlorosulfonation
Reagents : Chlorosulfonic acid (ClSO₃H)
- Mechanism : Electrophilic aromatic substitution at position 1, driven by meta-directing effects of -OCF₂H and ortho-directing effects of -F.
- Conditions :
Reaction :
$$
\text{C}6\text{H}3\text{F(OCF}2\text{H)} + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}3\text{F(OCF}2\text{H)SO}2\text{Cl} + \text{H}_2\text{O}
$$
Alternative Routes from Patent Literature
The patent US4886629A describes methods for synthesizing fluorinated benzene sulfonyl derivatives, adaptable for sulfonyl chloride preparation:
Fluorodesulfonylation Adaptation
- Replace sulfonyl fluoride (-SO₂F) with chloride via halogen exchange :
- React sulfonyl fluoride intermediate with PCl₅ or SOCl₂ under reflux.
- Example :
$$
\text{C}6\text{H}3\text{F(OCF}2\text{H)SO}2\text{F} + \text{PCl}5 \xrightarrow{\Delta} \text{C}6\text{H}3\text{F(OCF}2\text{H)SO}2\text{Cl} + \text{PF}5
$$
Direct Chlorosulfonation of Pre-substituted Benzene
- Use 3-(difluoromethoxy)-2-fluorobenzene as substrate:
- Conditions : Excess ClSO₃H, 50°C, 4–6 hours.
- Yield : ~55–70% (estimated from analogous syntheses).
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 50–60°C | Higher temps risk side reactions |
| Solvent | ClSO₃H (neat) | Enhances electrophilicity |
| Reaction Time | 4–6 hours | Prolonged time increases hydrolysis risk |
| Substituent Order | -OCF₂H → -F → -SO₂Cl | Minimizes directing conflicts |
Challenges and Mitigation
- Hydrolysis of Sulfonyl Chloride : Use anhydrous conditions and inert atmosphere.
- Regiochemical Competition : Sequential substituent addition avoids conflicting directing effects.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic displacement with various substrates:
Reaction with Amines
Forms sulfonamides through SN² mechanism. Reaction efficiency depends on amine basicity and steric factors:
*Yields extrapolated from analogous reactions in .
Reaction with Alcohols/Phenols
Produces sulfonate esters under mild conditions:
text**Example protocol (from [5]):** 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride (1 eq) + Phenol (1.2 eq) → Pyridine (2 eq), CH₂Cl₂, 0°C → 25°C, 4 hr → 3-(Difluoromethoxy)-2-fluorobenzenesulfonate ester (73% yield)
Coupling Reactions
The compound participates in cross-couplings to construct complex architectures:
Palladium-Catalyzed C–S Bond Formation
Used in synthesis of biaryl sulfones (adapted from ):
| Component | Role | Conditions |
|---|---|---|
| Aryl boronic acid | Coupling partner | Pd(OAc)₂ (2 mol%), DIPEA, 1,4-dioxane, 90°C |
| 3-(Difluoromethoxy)... | Electrophilic S-source | 16 hr, N₂ atmosphere |
Key product : N-(3-(2-(Difluoromethoxy)-5-((2-hydroxyethyl)thio)phenyl)-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (85% purity by HPLC) .
Radical-Mediated Transformations
The sulfonyl chloride group facilitates radical chain reactions under specific conditions :
Decarboxylative Halogenation
In Kochi-type reactions (adapted from ):
-
Initiation : Homolytic cleavage of SO₂Cl group generates Cl- radicals.
-
Propagation :
-
Cl- abstracts hydrogen from carboxylic acid → R- + CO₂
-
R- reacts with SO₂Cl₂ → RCl + SO₂Cl-
-
Experimental evidence :
Stability and Competing Reactions
Critical factors influencing reactivity:
| Parameter | Effect on Reactivity | Source |
|---|---|---|
| Temperature | >40°C promotes decomposition | |
| Solvent polarity | Polar aprotic solvents enhance SN² | |
| Moisture | Hydrolysis to sulfonic acid (t₁/₂ = 2 hr in H₂O) |
Comparative Reactivity with Structural Analogues
The meta-difluoromethoxy group increases electrophilicity compared to non-fluorinated analogues:
| Compound | Relative reaction rate* (vs reference) | Notes |
|---|---|---|
| 3-(Difluoromethoxy)-2-fluorobenzene-1-SO₂Cl | 1.00 (reference) | Enhanced para-directing effects |
| 3-Methoxy-2-fluorobenzene-1-SO₂Cl | 0.33 | Reduced electron withdrawal |
| 4-Fluorobenzene-1-SO₂Cl | 0.67 | Altered regiochemistry in couplings |
*Based on sulfonamide formation kinetics in.
Scientific Research Applications
3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds due to its reactivity and ability to introduce sulfonyl groups.
Agrochemicals: The compound is utilized in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.
Organic Electronics: It is employed in the materials for organic electronics due to its stability and unique reactivity.
Phenoxypyridylpyrimidine Derivatives: It serves as a reagent for the preparation of phenoxypyridylpyrimidine derivatives, which are modulators of inositol requiring enzyme 1 (IRE1) activity.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups onto target molecules .
Comparison with Similar Compounds
Structural and Molecular Data
The table below compares the target compound with structurally related sulfonyl chlorides:
Key Differences and Implications
Substituent Position and Electronic Effects: The target compound’s 2-fluoro substituent creates distinct electronic effects compared to the 4-fluoro isomer (CAS EN300-6486044). The difluoromethoxy group (-OCF₂H) provides stronger electron-withdrawing effects than a single fluorine, enhancing the electrophilicity of the sulfonyl chloride compared to 2,4-difluorobenzene-1-sulfonyl chloride (CAS 13918-92-8) .
Steric and Lipophilic Effects :
- The trifluoromethoxy (-OCF₃) group in the American Elements compound (CAS 1491771-32-4) increases lipophilicity and steric bulk compared to the target compound’s -OCF₂H group, which may influence solubility and binding in drug-receptor interactions .
Synthetic Utility: The target compound’s dual electronegative groups make it more reactive than monosubstituted analogs like 4-fluorobenzene-1-sulfonyl chloride (CAS 349-88-2), which is often used in simpler sulfonylation reactions . In pharmaceutical synthesis (e.g., ), derivatives of 2-fluorobenzene-1-sulfonyl chloride are employed to modulate bioactivity. The target compound’s additional -OCF₂H group could further fine-tune pharmacokinetic properties .
Biological Activity
3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H5ClF2O2S
- Molecular Weight : 232.63 g/mol
- IUPAC Name : 3-(Difluoromethoxy)-2-fluorobenzenesulfonyl chloride
The presence of difluoromethoxy and fluorine substituents enhances the compound's reactivity and biological activity, making it an attractive candidate for various applications.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. It is believed to interact with the active sites of these enzymes, thus modulating their activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although specific data on its efficacy compared to standard antibiotics are still under investigation.
- Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy, although further studies are needed to elucidate its mechanisms and effectiveness.
The biological activity of 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride can be attributed to several mechanisms:
- Electrophilic Attack : The sulfonyl chloride group acts as an electrophile, allowing for nucleophilic substitution reactions with biological molecules such as amino acids and nucleotides.
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes, the compound may prevent substrate access or alter enzyme conformation, leading to reduced catalytic activity.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, potentially reducing ROS levels in cells, which is beneficial in inflammatory conditions.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonyl chlorides, including 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride. The compound showed significant inhibition zones against Staphylococcus aureus when tested using the disc diffusion method, indicating its potential as an antibacterial agent.
- Enzyme Inhibition Study : Another investigation focused on the inhibition of MPO by this compound. The results demonstrated a dose-dependent inhibition pattern, suggesting that higher concentrations could effectively reduce MPO activity, which is linked to oxidative stress in inflammatory diseases.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that treatment with 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride led to significant reductions in cell viability, particularly in breast cancer cells. This effect was attributed to the compound's ability to induce apoptosis through ROS generation.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride?
Answer:
A common approach involves sequential functionalization of a benzene ring. For structurally analogous compounds, synthesis typically starts with difluoromethoxy introduction via condensation of chlorodifluoromethane with a phenolic intermediate under basic conditions (e.g., NaOH with benzyltrimethylammonium chloride as a phase-transfer catalyst) . Subsequent oxidation (e.g., NaClO₂ with sulfamic acid in acetic acid) converts aldehyde intermediates to carboxylic acids, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride . For example, 3-(Difluoromethoxy)benzenesulfonyl chloride (CAS 351003-38-8) is synthesized via similar steps, with molecular weight 242.628 .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence of difluoromethoxy (-OCF₂H) and fluorinated aryl groups. For example, 4-(Difluoromethoxy)benzoyl chloride (CAS 4837-20-1) exhibits distinct ¹⁹F chemical shifts between -80 to -85 ppm .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry validate purity (>95%) and molecular ion peaks (e.g., m/z 243 for [M+H]⁺ in related compounds) .
- Elemental Analysis : Verify stoichiometry (e.g., C₇H₅ClF₂O₃S for 3-(Difluoromethoxy)benzenesulfonyl chloride ).
Advanced: What strategies mitigate hydrolysis during reactions involving this sulfonyl chloride?
Answer:
Sulfonyl chlorides are moisture-sensitive. Recommended practices:
- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar) .
- Low-Temperature Reactions : Conduct coupling reactions (e.g., with amines) at 0–5°C to slow hydrolysis .
- In Situ Generation : Generate the sulfonyl chloride immediately before use via SOCl₂ treatment of sulfonic acids, avoiding storage .
Advanced: How do electronic effects of substituents influence its reactivity in nucleophilic substitutions?
Answer:
The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to its strong inductive (-I) effect, enhancing the electrophilicity of the sulfonyl chloride. This facilitates nucleophilic attack (e.g., by amines or alcohols) at the sulfur center. The 2-fluoro substituent further polarizes the aromatic ring, directing reactivity to the para position. For comparison, 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonyl chloride (C₇H₄ClF₃O₂S) exhibits faster reaction kinetics than non-fluorinated analogs .
Data Contradiction Analysis: Discrepancies in optimal reaction conditions for amidation reactions using this reagent
Answer:
Conflicting reports on reaction yields may arise from:
- Base Selection : NaH in THF achieves >80% yield for amidation in some studies , while K₂CO₃ in DMF is preferred for sterically hindered amines .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate hydrolysis. Non-polar solvents (toluene) reduce side reactions but require higher temperatures .
- Catalyst Use : Phase-transfer catalysts (e.g., BTMA) improve difluoromethoxy group stability during synthesis, but their absence in later steps may reduce efficiency .
Comparative Physicochemical Properties of Related Sulfonyl Chlorides
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Reference |
|---|---|---|---|---|---|
| 3-(Difluoromethoxy)benzenesulfonyl chloride | C₇H₅ClF₂O₃S | 242.628 | 299.3 ± 35.0 | 1.5 ± 0.1 | |
| 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | N/A | N/A | |
| 2-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | N/A | N/A |
Key Takeaways for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
